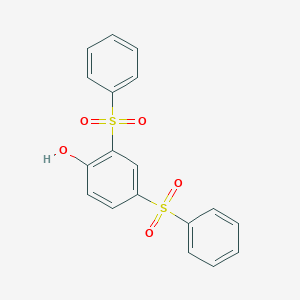

2,4-Bis(phenylsulfonyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

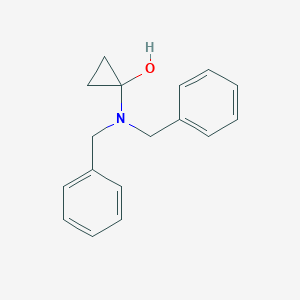

2,4-Bis(phenylsulfonyl)phenol is an organic compound with the molecular formula C18H14O5S2 . It is a white crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . It is commonly used as a protective or activating group in organic synthesis .

Molecular Structure Analysis

The molecular weight of 2,4-Bis(phenylsulfonyl)phenol is 374.44 . The InChI code is 1S/C18H14O5S2/c19-17-12-11-16 (24 (20,21)14-7-3-1-4-8-14)13-18 (17)25 (22,23)15-9-5-2-6-10-15/h1-13,19H .Physical And Chemical Properties Analysis

2,4-Bis(phenylsulfonyl)phenol is a white crystalline powder . It has a melting point of 158 °C . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .Aplicaciones Científicas De Investigación

Antifungal Activity in Plant Growth Promotion

Summary of the Application

“2,4-Bis(phenylsulfonyl)phenol” has been studied for its antifungal activity, specifically in the context of plant growth promotion . The compound was produced by the actinobacterium Kutzneria sp. strain TSII, which was isolated from mangrove sediment soil .

Methods of Application and Experimental Procedures

The compound was extracted from Kutzneria sp. strain TSII using ethyl acetate . The extract was then purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis . In silico modeling and docking were carried out to evaluate the antifungal potency of the bioactive compound .

Results or Outcomes

The ethyl acetate extract of Kutzneria sp. strain TSII was found to be a potent inhibitor of fungal mycelial growth . In silico docking studies showed that “2,4-Bis(phenylsulfonyl)phenol” effectively attaches with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous . This suggests that the compound could be used to treat many plant fungal diseases in an eco-friendly manner .

Personal Care and Cosmetic Products

Summary of the Application

“2,4-Bis(phenylsulfonyl)phenol” is used in the formulation of personal care and cosmetic products due to its UV protection and antioxidant properties . It is used in sunscreen lotions, anti-aging creams, and hair care products .

Methods of Application and Experimental Procedures

The compound is incorporated into the formulation of these products during the manufacturing process . The specific procedures and technical details would depend on the exact product being manufactured.

Results or Outcomes

With the growing trend of self-care and beauty consciousness among consumers, the demand for such products is expected to increase, thus boosting the demand for "2,4-Bis(phenylsulfonyl)phenol" .

Pharmaceutical Industry

Summary of the Application

“2,4-Bis(phenylsulfonyl)phenol” is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and antibacterial drugs .

Methods of Application and Experimental Procedures

The compound is used in the chemical synthesis of these drugs . The specific procedures and technical details would depend on the exact drug being synthesized.

Results or Outcomes

As the healthcare sector continues to expand and innovate, the demand for pharmaceuticals is expected to rise, thereby creating a surge in the demand for "2,4-Bis(phenylsulfonyl)phenol" .

Eco-friendly Products

Summary of the Application

Manufacturers are increasingly incorporating “2,4-Bis(phenylsulfonyl)phenol” in biodegradable polymers and other environmentally friendly materials to meet the growing consumer preferences for sustainable products .

Results or Outcomes

The increasing focus on sustainable and eco-friendly products is driving the growth of the “2,4-Bis(phenylsulfonyl)phenol” market .

Thermal Paper Development

Summary of the Application

“2,4-Bis(phenylsulfonyl)phenol” is utilized as a thermal paper developer . In this application, it is a key component used to produce high-quality images on thermal paper .

Methods of Application and Experimental Procedures

The compound is incorporated into the thermal paper during the manufacturing process . The specific procedures and technical details would depend on the exact product being manufactured.

Results or Outcomes

The use of “2,4-Bis(phenylsulfonyl)phenol” in thermal paper development contributes to the production of high-quality images, enhancing the overall performance of the thermal paper .

Manufacturing of Dyes, Pigments, and Antioxidants

Summary of the Application

“2,4-Bis(phenylsulfonyl)phenol” finds application in the manufacturing of dyes, pigments, and antioxidants . Its unique chemical properties make it suitable for these applications .

Methods of Application and Experimental Procedures

The compound is used in the chemical synthesis of these products . The specific procedures and technical details would depend on the exact product being synthesized.

Results or Outcomes

The use of “2,4-Bis(phenylsulfonyl)phenol” in the manufacturing of dyes, pigments, and antioxidants contributes to the production of high-quality products, enhancing their overall performance .

Safety And Hazards

2,4-Bis(phenylsulfonyl)phenol is irritating to the skin, eyes, and respiratory tract . Appropriate safety measures should be taken when handling and storing this compound, such as wearing protective eyewear, gloves, and a face mask . If contact occurs, the area should be immediately rinsed with water and medical help should be sought .

Propiedades

IUPAC Name |

2,4-bis(benzenesulfonyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJQCYQTWIAJBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(phenylsulfonyl)phenol | |

CAS RN |

177325-75-6 |

Source

|

| Record name | 2,4-Bis(phenylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)